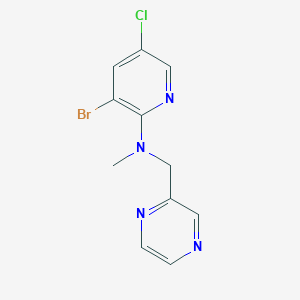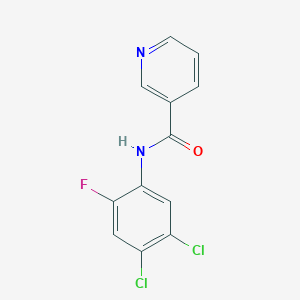![molecular formula C11H11BrClN3O2 B6625367 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B6625367.png)
1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione, also known as BCPAO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPAO is a pyrrolidine derivative that has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用機序
The mechanism of action of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may be a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has also been found to inhibit the growth and proliferation of cancer cells, indicating that it may have potential as an anti-cancer agent. Additionally, 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been shown to have anti-microbial activity against several bacterial and fungal strains, suggesting that it may be useful in the treatment of infectious diseases.
実験室実験の利点と制限
One of the advantages of using 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione in lab experiments is its high yield and purity. The synthesis method for 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione is relatively simple and can be easily scaled up for large-scale production. Additionally, 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione in lab experiments is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione in vivo.
将来の方向性
There are several future directions for research on 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione. One area of interest is the development of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione-based drugs for the treatment of inflammatory diseases, cancer, and infectious diseases. Another area of interest is the elucidation of the mechanism of action of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione, which could lead to the development of more potent and selective inhibitors of COX-2 and NF-κB. Furthermore, studies on the pharmacokinetics and toxicity of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione are needed to determine its suitability as a drug candidate. Overall, 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione is a promising compound with potential therapeutic applications, and further research is warranted to fully explore its potential.
合成法
The synthesis of 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione involves the reaction of 3-bromo-5-chloropyridine-2-amine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride and a catalytic amount of copper iodide. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography to obtain 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione in high yield and purity.
科学的研究の応用
1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has also been shown to have anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-[2-[(3-Bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione has exhibited anti-microbial activity against several bacterial and fungal strains.
特性
IUPAC Name |
1-[2-[(3-bromo-5-chloropyridin-2-yl)amino]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O2/c12-8-5-7(13)6-15-11(8)14-3-4-16-9(17)1-2-10(16)18/h5-6H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGQPYZKEXCMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide](/img/structure/B6625289.png)

![5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B6625294.png)
![2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625299.png)

![2-[(3-Bromo-5-methylphenyl)sulfonyl-ethylamino]acetamide](/img/structure/B6625314.png)
![1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6625325.png)
![2-cyclopentyl-N-[1-(2-methylpyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B6625339.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![N-[1-(5-chloropyridin-2-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625355.png)
![1-[[1-(5-Chloro-2-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625374.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
